molecular formula C3H2INS B027275 5-Iodothiazole CAS No. 108306-61-2

5-Iodothiazole

Cat. No. B027275
CAS RN: 108306-61-2
M. Wt: 211.03 g/mol
InChI Key: URZGBDKEHYGOJX-UHFFFAOYSA-N
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Description

5-Iodothiazole is a chemical compound with the molecular formula C3H2INS . It has a molecular weight of 211.03 . It is a solid substance .


Synthesis Analysis

The synthesis of isothiazole compounds, including 5-Iodothiazole, has been developed using ammonium thiocyanate . This method is simple, rapid, and eco-friendly . An instantaneous valuable synthetic route of β-enaminones is also documented during the mechanistic investigation of isothiazole formation .


Molecular Structure Analysis

The molecular structure of 5-Iodothiazole consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . An iodine atom is attached to the ring .


Chemical Reactions Analysis

The metalation of thiazoles, including 5-Iodothiazole, has been studied extensively . The reactions of the resulting metalated species have been investigated, focusing on nucleophilic additions and metal-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

5-Iodothiazole is a solid substance . It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C . It has a density of 2.239±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Isothiazole Compounds

5-Iodothiazole plays a crucial role in the synthesis of isothiazole compounds . A simple, rapid, and eco-friendly synthesis of isothiazoles has been developed using ammonium thiocyanate . This method also provides a valuable synthetic route of β-enaminones .

Photophysical Properties

The photophysical properties of isothiazole derivatives, including those of 5-Iodothiazole, have been investigated . These properties are important in various fields such as optoelectronics and bioimaging.

Antibacterial Activity

Thiazole and its derivatives, including 5-Iodothiazole, have shown significant antibacterial activity . This makes them potential candidates for the development of new antibacterial drugs.

Antifungal Activity

Similar to its antibacterial properties, 5-Iodothiazole also exhibits antifungal activity . This broadens its application in the medical field, particularly in treating fungal infections.

Antiviral Activity

Thiazole derivatives have demonstrated antiviral effects . Research is ongoing to explore the potential of 5-Iodothiazole in antiviral drug discovery.

Antitumor Activity

5-Iodothiazole has shown potential in cancer treatment due to its antitumor activity . It’s an area of active research, aiming to develop more effective cancer therapies.

Anti-inflammatory Effects

Thiazole and its derivatives, including 5-Iodothiazole, have anti-inflammatory effects . This makes them useful in the treatment of various inflammatory diseases.

Antiprotozoal Activity

5-Iodothiazole has been found to possess antiprotozoal activity . This suggests its potential use in the treatment of diseases caused by protozoan parasites.

Safety and Hazards

The safety information for 5-Iodothiazole includes several hazard statements: H302-H315-H319-H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions in the field of thiazole research include the development of controlled drug delivery systems . There is also interest in the synthesis and reactions of metalated thiazoles and benzothiazoles .

Mechanism of Action

Target of Action

Thiazole derivatives are known to be involved in various biological activities

Mode of Action

Thiazole compounds, in general, are known to interact with their targets through various mechanisms, including metalation reactions such as lithiation . The iodine atom in 5-Iodothiazole could potentially enhance these interactions due to its electronegativity and size, but further studies are required to confirm this.

Biochemical Pathways

Thiazole derivatives are known to be involved in a wide range of biochemical processes . More research is needed to elucidate the specific pathways influenced by 5-Iodothiazole.

Result of Action

As a thiazole derivative, it may share some of the biological activities associated with this class of compounds . .

properties

IUPAC Name

5-iodo-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2INS/c4-3-1-5-2-6-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZGBDKEHYGOJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90546083
Record name 5-Iodo-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodothiazole

CAS RN

108306-61-2
Record name 5-Iodo-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-iodo-1,3-thiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research mentions that thione sulfur atoms in thiazole-2-thiones are better halogen bond acceptors compared to dithiole-2-thiones. What structural features contribute to this difference in halogen bond acceptor strength?

A1: While the research itself doesn't delve into the specific reasons behind the observed difference in halogen bond acceptor strength, it highlights the role of electrostatic potential distribution. The study indicates that thiazole-2-thiones exhibit a "notable deformation of the charge concentration area" around the sulfur atom compared to dithiole-2-thiones []. This suggests that the specific arrangement of atoms in thiazole-2-thiones might lead to a more localized and concentrated negative electrostatic potential region around the sulfur atom, making it a stronger halogen bond acceptor. Further computational studies and analysis of molecular orbitals could provide more detailed insights into the electronic factors driving this difference.

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